molecular formula C18H23N3O5 B11140128 N~1~-(3,4-dimethoxybenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide

N~1~-(3,4-dimethoxybenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide

Cat. No.: B11140128
M. Wt: 361.4 g/mol
InChI Key: BWAVYHNMGHOSKX-UHFFFAOYSA-N
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Description

N~1~-(3,4-dimethoxybenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique spirocyclic structure, which includes a benzyl group substituted with two methoxy groups and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxybenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzyl group: This step involves the alkylation of the spirocyclic core with 3,4-dimethoxybenzyl chloride under basic conditions.

    Acetamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-dimethoxybenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the spirocyclic core can be reduced to form alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N~1~-(3,4-dimethoxybenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving spirocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxybenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting their activity. This can lead to the modulation of various biological pathways, including those involved in cell proliferation and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3,4-dimethoxybenzamide: A structurally similar compound with a benzamide core.

    Spirocyclic lactams: Compounds with a similar spirocyclic core but different substituents.

Uniqueness

N~1~-(3,4-dimethoxybenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide is unique due to its combination of a spirocyclic core with a benzyl group substituted with methoxy groups and an acetamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

InChI

InChI=1S/C18H23N3O5/c1-25-13-6-5-12(9-14(13)26-2)10-19-15(22)11-21-16(23)18(20-17(21)24)7-3-4-8-18/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H,19,22)(H,20,24)

InChI Key

BWAVYHNMGHOSKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C3(CCCC3)NC2=O)OC

Origin of Product

United States

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